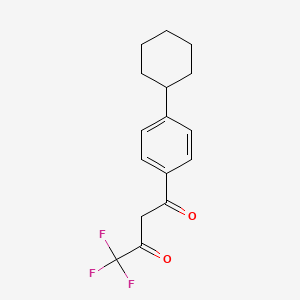

1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione

Description

1-(4-Cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 4-cyclohexylphenyl substituent. This compound belongs to a class of ligands widely used in coordination chemistry due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes metal complexes and enhances their catalytic or magnetic properties .

Propriétés

IUPAC Name |

1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3O2/c17-16(18,19)15(21)10-14(20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNMCZBUTGHVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-cyclohexylbenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(4-Cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione has been investigated for its biological activities, particularly as an inhibitor of specific enzymes involved in disease processes.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. For example:

- MMP-2 and MMP-9 Inhibition : Research indicates that derivatives of this compound can effectively inhibit MMP-2 and MMP-9 enzymes, which are overexpressed in various cancers. The binding affinity of these compounds to MMPs was evaluated using molecular docking studies, demonstrating promising Ki values (inhibition constant) and ΔG (Gibbs free energy) values that suggest strong binding interactions .

Material Science Applications

The trifluorobutane moiety in the compound enhances its properties for use in material science:

Polymerization Initiators

This compound can serve as a photoinitiator in polymerization processes. Its ability to generate radicals upon exposure to UV light allows it to initiate polymerization reactions effectively. This property is particularly useful in the production of coatings and adhesives that require rapid curing times.

Organic Synthesis Applications

In organic synthesis, this compound is valuable for various transformations due to its reactive trifluoromethyl group:

Synthetic Intermediates

The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of cyclohexyl and trifluoromethyl groups into target molecules, which can enhance their pharmacological properties or improve their physical characteristics.

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of various compounds, this compound was shown to significantly reduce cell viability in osteosarcoma cell lines by inhibiting MMP activity . The results indicated a potential therapeutic role for this compound in cancer treatment.

Case Study 2: Photopolymerization Efficiency

Another study focused on the use of this compound as a photoinitiator in UV-curable coatings. The efficiency of polymerization was assessed under different light intensities and exposure times. Results demonstrated that formulations containing this compound exhibited rapid curing times and improved mechanical properties compared to traditional initiators .

Mécanisme D'action

The mechanism of action of 1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable complexes with target proteins, contributes to its biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of 1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione include:

Notes:

- logP Trends : Electron-withdrawing substituents (e.g., -Br, -Cl) reduce logP slightly compared to electron-donating groups (e.g., -CH₃). The cyclohexyl group significantly increases lipophilicity (estimated logP ~3.5) due to its bulky aliphatic nature .

- Steric Effects : The cyclohexylphenyl substituent may hinder coordination to metal centers compared to planar aryl groups, impacting complex geometry and reactivity .

Pharmaceutical and Material Science Relevance

- Heterocyclic Synthesis : 1-(2-Furyl)- and 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-diones serve as precursors for trifluoromethylpyrimidines, which show inhibitory activity in cholesterol biosynthesis .

- Nonlinear Optics (NLO): Asymmetric derivatives (e.g., TTF-PEO) exhibit NLO properties due to π-electron delocalization and donor-acceptor interactions .

Activité Biologique

1-(4-Cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 866050-34-2) is a synthetic compound characterized by its trifluorobutane-1,3-dione structure. This compound has garnered attention in various fields of research due to its potential biological activities. Understanding its biological effects is crucial for applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHFO

- Molar Mass : 298.3 g/mol

- Structural Formula : Structural Formula

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the trifluoromethyl group enhances lipophilicity and affects the compound's binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

- Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces inflammatory markers |

| Property | Value |

|---|---|

| Molecular Weight | 298.3 g/mol |

| Solubility | Soluble in organic solvents |

| Log P | 2.58 (indicative of moderate lipophilicity) |

Case Studies

- Antioxidant Study : A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups. The mechanism was linked to the upregulation of antioxidant enzymes.

- Anticancer Research : In vitro assays on breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. The study indicated that the compound modulated pathways associated with cell cycle arrest and apoptosis.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione and its analogues?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-cyclohexylacetophenone) reacts with ethyl trifluoroacetate in the presence of a base like sodium methoxide. This method, adapted from analogous trifluorobutane-1,3-diones (e.g., 1-(4-methylphenyl) derivatives), involves refluxing in methanol, followed by purification via recrystallization (e.g., isopropanol) to achieve yields of ~65–94% . Key steps include maintaining anhydrous conditions and controlled temperature to avoid side reactions. Variations in substituents (e.g., nitrophenyl, thienyl) require optimization of reaction time and stoichiometry .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- FTIR : Identifies carbonyl (C=O, ~1613–1650 cm⁻¹) and CF₃ (~1199 cm⁻¹) stretches, critical for confirming diketone structure .

- LC-ESI-MS : Provides molecular ion peaks (e.g., m/z 238.16 [M+H]⁺) and fragmentation patterns for purity assessment .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.0 ppm) and cyclohexyl/CF₃ groups.

- X-ray crystallography : Validates molecular geometry and crystal packing, as demonstrated for related difluorophenyl derivatives .

- Melting point analysis : Used to cross-check purity, though discrepancies between studies (e.g., 44–46°C vs. 50–52°C) highlight the need for standardized recrystallization protocols .

Advanced Research Questions

Q. How can experimental design be optimized to improve yields in Claisen-Schmidt condensations for this compound?

- Base selection : Sodium methoxide in methanol is standard, but DBN (1,5-diazabicyclo[4.3.0]non-5-ene) enhances regioselectivity in analogous reactions .

- Solvent effects : Anhydrous methanol minimizes hydrolysis, while higher-boiling solvents (e.g., THF) may improve reaction rates.

- Stoichiometry : A 1:1.2 molar ratio of ketone to ethyl trifluoroacetate balances cost and efficiency .

- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation.

Q. How should researchers address contradictions in reported melting points or spectroscopic data?

- Recrystallization protocols : Variations in solvent (isopropanol vs. ethanol) and cooling rates can alter melting points .

- Instrument calibration : Ensure NMR and FTIR instruments are standardized using reference compounds (e.g., hexafluoroacetylacetone) .

- Data transparency : Cross-reference with crystallographic data (e.g., CCDC entries) to resolve structural ambiguities .

Q. What role does the cyclohexylphenyl group play in the compound’s coordination chemistry and bioactivity?

- Steric effects : The bulky cyclohexyl group may hinder metal-ligand binding, requiring smaller substituents (e.g., methylphenyl) for optimal chelation .

- Electronic effects : Electron-withdrawing CF₃ groups enhance Lewis acidity, stabilizing oxidovanadium(IV) complexes in catalytic studies .

- Biological relevance : Analogues with thienyl or chlorophenyl groups show antimicrobial activity, suggesting structure-activity relationships (SAR) worth exploring .

Q. What computational methods validate the compound’s geometry and electronic properties?

- DFT calculations : Predict bond lengths and angles (e.g., C=O and C–CF₃ distances) using software like Gaussian, validated against X-ray data .

- Molecular docking : Models interactions with biological targets (e.g., enzymes in cholesterol biosynthesis) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures .

Q. How can kinetic studies elucidate reaction mechanisms involving this diketone?

- Rate determination : Monitor HBr elimination (in Co(I)Pce-catalyzed syntheses) via UV-Vis spectroscopy .

- Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to track proton transfer steps in condensation reactions .

- Activation energy estimation : Apply Arrhenius plots to data from temperature-controlled syntheses .

Q. What challenges arise when using this compound as a ligand in transition metal complexes?

- Thermal instability : Macrocyclic derivatives require low-temperature storage to prevent decomposition .

- Solubility limitations : Hydrophobic cyclohexyl groups reduce aqueous solubility, necessitating DMSO or DMF as solvents .

- Competitive binding : Fluorine atoms may coordinate metals, complicating chelation; mitigate via ligand design (e.g., introducing pyridyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.